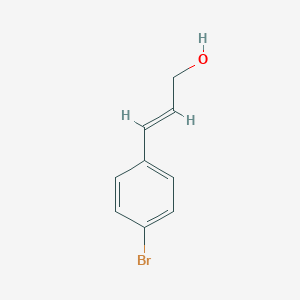

3-(4-Bromophenyl)prop-2-en-1-ol

Description

The exact mass of the compound 3-(4-Bromophenyl)prop-2-en-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Bromophenyl)prop-2-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)prop-2-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEIRQMIYDUVBY-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105515-33-1 | |

| Record name | (2E)-3-(4-bromophenyl)prop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol

An In-Depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a valuable functionalized building block in medicinal chemistry and materials science. The core of this guide focuses on the highly selective 1,2-reduction of trans-4-bromocinnamaldehyde via the Luche reduction. We will delve into the mechanistic underpinnings of this chemoselective transformation, provide a detailed, step-by-step experimental protocol, and outline the necessary analytical techniques for product validation. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this important synthetic intermediate.

Introduction: Strategic Importance of 3-(4-Bromophenyl)prop-2-en-1-ol

3-(4-Bromophenyl)prop-2-en-1-ol, also known as 4-bromocinnamyl alcohol, is a bifunctional organic molecule of significant interest. Its structure incorporates two key reactive handles:

-

An Allylic Alcohol: This moiety is a versatile precursor for a range of transformations, including oxidation to the corresponding aldehyde or acid[1], etherification, esterification, and various coupling reactions.

-

An Aryl Bromide: The bromo-substituent on the phenyl ring is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[2][3][4] This allows for the strategic introduction of diverse molecular fragments, extending the π-conjugated system or building more complex molecular architectures.

This dual functionality makes 3-(4-Bromophenyl)prop-2-en-1-ol a crucial intermediate in the synthesis of complex bioactive molecules and functional materials.[2][5] Its derivatives are explored for applications ranging from anticancer to antimicrobial agents.[5] Therefore, a robust and high-yielding synthetic protocol is paramount for its effective utilization in research and development pipelines.

Core Methodology: The Challenge of Chemoselectivity and the Luche Reduction

The most direct synthetic route to 4-bromocinnamyl alcohol is the reduction of its corresponding aldehyde, 4-bromocinnamaldehyde. However, the substrate is an α,β-unsaturated aldehyde, which presents a classic chemoselectivity challenge. A reducing agent can attack at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon of the alkene (1,4-conjugate addition).

-

1,2-Addition: Leads to the desired allylic alcohol.

-

1,4-Addition: Results in a saturated aldehyde, which may be further reduced to the saturated alcohol, 3-(4-bromophenyl)propan-1-ol.[6]

Standard, highly reactive hydride reagents like lithium aluminum hydride (LiAlH₄) often lack selectivity and can reduce both the aldehyde and the alkene.[7][8] Conversely, a milder reagent like sodium borohydride (NaBH₄) alone may favor the undesired 1,4-addition pathway due to the "soft" nature of the hydride nucleophile.[7][9]

To overcome this, the Luche reduction is the method of choice.[10][11] This reaction utilizes sodium borohydride in conjunction with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol.[9][10]

The Causality Behind the Luche Reduction's Selectivity

The remarkable selectivity of the Luche reduction stems from the role of the Ce(III) ion:

-

Carbonyl Activation: As a hard Lewis acid, the cerium ion coordinates to the hard oxygen atom of the carbonyl group. This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon.

-

Hardening the Nucleophile: In the presence of methanol, NaBH₄ is believed to form various sodium methoxyborohydrides. These species, along with the Ce(III) activation, act as "harder" hydride donors.

-

Directing 1,2-Addition: According to Hard and Soft Acid-Base (HSAB) theory, hard nucleophiles preferentially react with hard electrophiles. The Ce(III)-activated carbonyl carbon is a hard electrophilic center, directing the hard hydride for a highly regioselective attack to yield the allylic alcohol.[9] The softer β-carbon of the alkene is left largely unreacted.

This methodology provides a reliable, high-yielding, and operationally simple protocol for obtaining the desired product with minimal side reactions.

Detailed Experimental Protocol

This protocol describes the from trans-4-bromocinnamaldehyde on a 5 mmol scale.

Reagent and Materials Data

| Reagent | Formula | MW ( g/mol ) | Amount (mg) | mmoles | Equivalents | Properties |

| trans-4-Bromocinnamaldehyde | C₉H₇BrO | 211.06 | 1055 | 5.0 | 1.0 | Solid, MP: 79-85 °C |

| Cerium(III) Chloride Heptahydrate | CeCl₃·7H₂O | 372.58 | 1863 | 5.0 | 1.0 | Solid, hygroscopic |

| Sodium Borohydride | NaBH₄ | 37.83 | 190 | 5.0 | 1.0 | Solid, reacts with water |

| Methanol (Anhydrous) | CH₃OH | 32.04 | 50 mL | - | - | Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~150 mL | - | - | Extraction Solvent |

| Deionized Water | H₂O | 18.02 | ~100 mL | - | - | Work-up |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~50 mL | - | - | Quenching Agent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - | Drying Agent |

Step-by-Step Synthesis Workflow

1. Reaction Setup:

- To a 250 mL round-bottom flask equipped with a magnetic stir bar, add trans-4-bromocinnamaldehyde (1.055 g, 5.0 mmol) and cerium(III) chloride heptahydrate (1.863 g, 5.0 mmol).

- Add 50 mL of anhydrous methanol to the flask.

- Stir the resulting suspension at room temperature for 15-20 minutes until the solids are well-dispersated.

- Cool the flask to 0 °C using an ice-water bath.

2. Reduction:

- While stirring vigorously at 0 °C, add sodium borohydride (190 mg, 5.0 mmol) portion-wise over 10-15 minutes. Caution: Gas evolution (H₂) will occur.

- After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting aldehyde spot has been consumed.

3. Quenching and Work-up:

- Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

- Remove the ice bath and allow the mixture to warm to room temperature.

- Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.

- Transfer the remaining aqueous slurry to a separatory funnel and extract with dichloromethane (3 x 50 mL).

- Combine the organic layers.

4. Purification:

- Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

- Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

- Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure 3-(4-bromophenyl)prop-2-en-1-ol as a white solid.

Safety Precautions

-

Sodium Borohydride: Corrosive and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

-

Cerium(III) Chloride: May cause skin and eye irritation. Avoid dust inhalation.[13][14]

-

Organic Solvents: Methanol and dichloromethane are flammable and toxic. Handle with care in a fume hood.

Visual Schematics

Overall Reaction Scheme

Caption: Luche reduction of 4-bromocinnamaldehyde.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Product Characterization and Validation

The identity and purity of the synthesized 3-(4-Bromophenyl)prop-2-en-1-ol should be confirmed using standard analytical techniques.

| Parameter | Expected Result |

| Appearance | White to off-white solid |

| Yield | Typically >90% |

| Melting Point | 73-75 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.42 (d, 2H), 7.25 (d, 2H), 6.55 (d, 1H), 6.30 (dt, 1H), 4.30 (d, 2H), 1.60 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 136.2, 131.8, 131.2, 128.0, 127.5, 121.3, 63.5 |

| TLC (3:1 Hex:EtOAc) | R_f ≈ 0.3 (Product), R_f ≈ 0.6 (Aldehyde) |

This self-validating system ensures that the final product meets the high-purity standards required for subsequent applications in drug discovery and materials science.

Conclusion

This guide details a highly efficient and selective using the Luche reduction. The methodology is robust, scalable, and founded on well-understood principles of chemoselectivity, making it an authoritative choice for research and development laboratories. The resulting product, with its versatile allylic alcohol and aryl bromide functionalities, serves as an excellent starting point for the construction of more complex molecular targets, underscoring its value to the scientific community.

References

-

Gibson, K. R., et al. (2014). 3-(4-Bromophenyl)cyclopent-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o692. [Link]

-

Ng, S. L., et al. (2006). 3-(4-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 5), o2175–o2177. [Link]

-

Rosli, M. M., et al. (2006). 1-(4-Bromophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one. ResearchGate. [Link]

-

Rosli, M. M., et al. (2006). 3-(4-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. ResearchGate. [Link]

- Kozlov, N. G., et al. (1995). Method of synthesis of cinnamic alcohol.

- Reddy, M. P., et al. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

Abdel-Wahab, B. F., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 51. [Link]

-

Leah4sci. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube. [Link]

-

Ashenhurst, J. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]

-

Liu, J., et al. (2020). Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system. Biotechnology for Biofuels, 13, 137. [Link]

-

Organic Chemistry Portal. (n.d.). Luche Reduction. Organic Chemistry Portal. [Link]

-

Master Organic Chemistry. (n.d.). Ester to Alcohol - Common Conditions. Master Organic Chemistry. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Cerium(III) chloride. Carl ROTH. [Link]

-

Szymańska, I. W., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 373. [Link]

-

Kumar, V., et al. (2008). 1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o169. [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Sciencemadness Discussion Board. (2017). Reduce cinnamaldehyde to hydrocinnamaldehyde. Sciencemadness.org. [Link]

-

Organic Synthesis. (n.d.). DIBAL-H Reduction. organic-synthesis.com. [Link]

-

ResearchGate. (n.d.). Oxidation of cinnamyl alcohol to cinnamaldehyde and cinnamic acid. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2022). Why does DIBAL-H not reduce esters to alcohols directly? Chemistry Stack Exchange. [Link]

-

Szymańska, I. W., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering. The Royal Society of Chemistry. [Link]

-

Li, J., & Shi, Y. (2021). Catalytic enantioselective bromohydroxylation of cinnamyl alcohols. Organic & Biomolecular Chemistry, 19(15), 3339-3342. [Link]

-

New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. NJ.gov. [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Khan Academy. [Link]

-

Masson, G., et al. (2015). Lanthanide replacement in organic synthesis: Luche-type reduction of α,β-unsaturated ketones in the presence of calcium triflate. Green Chemistry, 17(4), 2113-2116. [Link]

-

Clark, J. (n.d.). reduction of aldehydes and ketones. Chemguide. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. JOCPR. [Link]

-

Reddit. (2022). Reduction with DIBAL-H. Reddit. [Link]

-

All about chemistry. (2020). Luche Reduction. YouTube. [Link]

-

Sutton, P. W., et al. (2016). Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering. Green Chemistry, 18(5), 1155-1164. [Link]

-

eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. eCampusOntario Pressbooks. [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. organic-synthesis.com. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)propan-1-ol. PubChem. [Link]

-

ResearchGate. (2018). Chemoselective reduction for different steroidal alpha, beta-unsaturated ketone into diene by using Luche reagent. ResearchGate. [Link]

-

Wentzel Lab. (2021). Synthesis of Alcohols using Grignard Reagents. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(4-Bromophenyl)cyclopent-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(4-Bromophenyl)propan-1-ol | C9H11BrO | CID 10560614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - Reduce cinnamaldehyde to hydrocinnamaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Luche Reduction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. Luche Reduction [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. nj.gov [nj.gov]

- 13. carlroth.com [carlroth.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Introduction: A Versatile Synthon for Modern Drug Discovery

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(4-Bromophenyl)prop-2-en-1-ol

3-(4-Bromophenyl)prop-2-en-1-ol, a substituted cinnamyl alcohol, represents a highly valuable and versatile building block in synthetic organic chemistry. Its trifunctional nature—comprising a primary allylic alcohol, a conjugated alkene, and a synthetically malleable aryl bromide—makes it a strategic starting point for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and potential applications, tailored for researchers and professionals engaged in drug development and materials science. We will delve into the causality behind synthetic choices and the logic of its reactivity, providing a framework for its effective utilization in research and development programs.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a molecule is paramount to its successful application in synthesis. 3-(4-Bromophenyl)prop-2-en-1-ol is a solid at room temperature with structural characteristics that dictate its reactivity and handling.

Table 1: Physicochemical Properties of 3-(4-Bromophenyl)prop-2-en-1-ol

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | Calculated |

| Monoisotopic Mass | 211.98367 Da | [1] |

| IUPAC Name | (2E)-3-(4-bromophenyl)prop-2-en-1-ol | [1] |

| CAS Number | 60515-05-1 | Inferred from supplier data |

| SMILES | C1=CC(=CC=C1/C=C/CO)Br | [1] |

| InChIKey | DLEIRQMIYDUVBY-OWOJBTEDSA-N | [1] |

| Predicted XlogP | 2.4 | [1] |

The presence of the bromine atom significantly increases the molecule's molecular weight and influences its crystalline nature. The (E)-configuration of the double bond is the thermodynamically more stable and is the isomer typically synthesized and utilized.

Synthesis: Selective 1,2-Reduction of an α,β-Unsaturated System

The most direct and efficient synthesis of 3-(4-bromophenyl)prop-2-en-1-ol is the reduction of its corresponding aldehyde, (2E)-3-(4-bromophenyl)prop-2-enal (commonly known as 4-bromocinnamaldehyde). The primary challenge in this transformation is achieving selective reduction of the aldehyde carbonyl group without affecting the conjugated C=C double bond (a 1,2-reduction) and avoiding the competing 1,4-conjugate reduction.

Field-Proven Protocol: The Luche Reduction

The Luche reduction is the premier method for this transformation, prized for its high chemoselectivity.[2][3] It employs sodium borohydride (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in an alcoholic solvent like methanol.

Causality of Reagent Choice:

-

NaBH₄: A mild and inexpensive reducing agent, but when used alone, it can lead to mixtures of 1,2- and 1,4-reduction products.

-

CeCl₃·7H₂O: This is the key to selectivity. As a hard Lewis acid, it coordinates to the hard carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[3][4] Furthermore, it facilitates the in-situ formation of cerium borohydride and various sodium methoxyborohydrides, which are harder nucleophiles than NaBH₄ itself.[2] According to Hard-Soft Acid-Base (HSAB) theory, the hard carbonyl carbon now preferentially reacts with the hard borohydride species, leading to exclusive 1,2-addition.[3]

-

Methanol: Serves as the solvent and also participates in the formation of the active reducing species.

Caption: Workflow for the Luche Reduction Synthesis.

Step-by-Step Experimental Methodology

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add (2E)-3-(4-bromophenyl)prop-2-enal (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq).

-

Dissolution: Add methanol to the flask (approx. 0.1 M concentration) and cool the resulting slurry to 0 °C in an ice bath. Stir for 15-20 minutes.

-

Reduction: Slowly add sodium borohydride (1.1 eq) in small portions over 10-15 minutes. Vigorous gas evolution will be observed.

-

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M aqueous HCl until the gas evolution ceases and the pH is acidic.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure allylic alcohol.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for 3-(4-Bromophenyl)prop-2-en-1-ol

| Technique | Feature | Predicted Chemical Shift / Value |

| ¹H NMR | -OH (singlet, broad) | ~1.5 - 2.5 ppm |

| -CH₂OH (doublet) | ~4.3 ppm | |

| =CH-CH₂ (doublet of triplets) | ~6.4 ppm | |

| Ar-CH= (doublet) | ~6.6 ppm | |

| Ar-H (AA'BB' system, 2 doublets) | ~7.2 ppm and ~7.5 ppm | |

| ¹³C NMR | -CH₂OH | ~63 ppm |

| Ar-C-Br | ~121 ppm | |

| =CH-CH₂ | ~128 ppm | |

| Ar-CH (ortho to Br) | ~128 ppm | |

| Ar-CH (meta to Br) | ~131 ppm | |

| =CH-Ar | ~133 ppm | |

| Ar-C (ipso to alkene) | ~135 ppm | |

| IR | O-H stretch (broad) | 3200-3500 cm⁻¹ |

| C-H stretch (aromatic/vinylic) | 3000-3100 cm⁻¹ | |

| C=C stretch (alkene) | ~1650 cm⁻¹ | |

| C=C stretch (aromatic) | ~1590, 1485 cm⁻¹ | |

| C-O stretch | ~1010 cm⁻¹ | |

| MS (EI) | [M]⁺, [M+2]⁺ | m/z 212, 214 (approx. 1:1 ratio due to Br isotopes) |

| [M-H₂O]⁺ | m/z 194, 196 |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual values may vary based on solvent and experimental conditions.

Reactivity Profile: A Trifunctional Synthetic Hub

The true utility of 3-(4-bromophenyl)prop-2-en-1-ol lies in the distinct reactivity of its three functional groups. This allows for orthogonal chemical modifications, making it a powerful intermediate for building molecular diversity.

Caption: Key Reactivity Pathways of the Title Compound.

a) Reactions at the Aryl Bromide: Gateway to Bi-aryl Scaffolds

The C(sp²)-Br bond is the most versatile handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern drug discovery, allowing for the modular assembly of complex molecules.

-

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids introduces new aromatic systems.

-

Heck Coupling: Forms a new C-C bond with an alkene.

-

Sonogashira Coupling: Creates a C-C bond with a terminal alkyne, introducing linear rigidity.

-

Buchwald-Hartwig Amination: Forms a C-N bond, linking the scaffold to various amines.

These reactions provide a robust platform for generating libraries of analogues for structure-activity relationship (SAR) studies.

b) Reactions at the Allylic Alcohol: Functional Group Interconversion

The primary alcohol can be readily transformed into other functional groups:

-

Oxidation: Mild oxidation with reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) reverts the alcohol to 4-bromocinnamaldehyde. Stronger oxidation would yield 4-bromocinnamic acid.

-

Etherification/Esterification: The alcohol can be converted to ethers or esters to modify polarity, solubility, and metabolic stability, or to act as a protecting group.

c) Reactions at the Alkene: Modifying the Linker

The double bond can be selectively functionalized, often after protecting the alcohol:

-

Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) saturates the double bond to produce 3-(4-bromophenyl)propan-1-ol.[5][6]

-

Epoxidation and Dihydroxylation: These reactions introduce stereocenters and new functional handles into the three-carbon linker, adding structural complexity.

Applications in Medicinal Chemistry and Materials Science

While 3-(4-bromophenyl)prop-2-en-1-ol is not typically an active pharmaceutical ingredient (API) itself, it is a key intermediate. The cinnamyl alcohol motif and its derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[7]

The strategic value of this compound is exemplified by its use in the synthesis of:

-

Drug Scaffolds: The ability to perform Suzuki or Buchwald-Hartwig coupling allows for its incorporation into complex heterocyclic systems common in modern pharmaceuticals, such as kinase inhibitors or GPCR modulators. For instance, related bromophenylpyrimidines are precursors to potent endothelin receptor antagonists like Macitentan.[8]

-

Molecular Probes: The scaffold can be functionalized with fluorescent tags or affinity labels via cross-coupling to study biological pathways.

-

Materials Science: Substituted cinnamates are used in the development of polymers, liquid crystals, and other functional materials.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

General Handling: Use in a well-ventilated fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicological Profile: Specific toxicity data for this compound is limited. However, compounds with similar structures can cause skin and eye irritation.[9] The related 3-(4-bromophenyl)propionic acid is classified as a skin and eye irritant.[10][11] It should be handled as a potentially hazardous substance.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

Conclusion

3-(4-Bromophenyl)prop-2-en-1-ol is a compound of significant synthetic potential. Its well-defined reactivity pathways, accessible through selective and high-yielding transformations, make it an exemplary tool for researchers in drug discovery. By understanding the interplay of its functional groups and the logic behind the choice of reagents for its modification, scientists can strategically leverage this molecule to accelerate the design and synthesis of novel chemical entities with therapeutic or material applications.

References

-

Rosli, M. M., et al. (2006). 3-(4-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 62(4). Available at: [Link]

-

Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Available at: [Link]

-

Ng, S.-L., et al. (2006). 3-(4-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(5), o2175-o2177. Available at: [Link]

-

Dutkiewicz, G., et al. (2010). (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1243-o1244. Available at: [Link]

-

PubChem. 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Available at: [Link]

-

PubChemLite. (2e)-3-(4-bromophenyl)prop-2-en-1-ol. Available at: [Link]

-

PubChem. 3-(4-Nitrophenyl)prop-2-yn-1-ol. Available at: [Link]

-

El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. American Journal of Chemistry, 2(1), 1-6. Available at: [Link]

-

Organic Chemistry Portal. Luche Reduction. Available at: [Link]

-

Park, S. H., et al. (2024). Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle. Molecules, 29(1), 249. Available at: [Link]

-

Teh, Y.-C., et al. (2010). 1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1701. Available at: [Link]

-

Mathew, D., & Subramanian, S. (2023). Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. Antioxidants, 12(11), 1989. Available at: [Link]

-

Wikipedia. Luche reduction. Available at: [Link]

-

ResearchGate. (2018). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Available at: [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 3-(4-Bromophenyl)propionic acid. Available at: [Link]

-

INCHEM. (2001). Cinnamyl Alcohol and Related Substances. WHO FOOD ADDITIVES SERIES 46. Available at: [Link]

-

Angene Chemical. (2024). Safety Data Sheet - 2-(2-Bromophenyl)propan-2-ol. Available at: [Link]

- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Available at: [Link]

-

Fan, Y., et al. (2006). Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. Chemistry Letters, 35(5), 462-463. Available at: [Link]

-

Youn, B., et al. (2008). Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis. The Plant Cell, 20(10), 2709-2727. Available at: [Link]

-

Asghar, M. N., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Journal of the Iranian Chemical Society, 15, 2301-2314. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. Available at: [Link]

-

PubChem. 3-(4-Bromophenyl)propan-1-ol. Available at: [Link]

-

Youn, B., et al. (2008). Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis. The Plant Cell, 20(10), 2709–2727. Available at: [Link]

-

Chem Simplify. (2020). Luche reduction. YouTube. Available at: [Link]

-

Xiao, Z., et al. (2011). 3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. Available at: [Link]

-

ChemBK. 3-(4-BROMOPHENYL)PROPIONIC ACID. Available at: [Link]

Sources

- 1. PubChemLite - (2e)-3-(4-bromophenyl)prop-2-en-1-ol (C9H9BrO) [pubchemlite.lcsb.uni.lu]

- 2. Luche Reduction [organic-chemistry.org]

- 3. Luche reduction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. 3-(4-BROMO-PHENYL)-PROPAN-1-OL | 25574-11-2 [chemicalbook.com]

- 6. 3-(4-Bromophenyl)propan-1-ol | C9H11BrO | CID 10560614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.ca [fishersci.ca]

mechanism of action of 3-(4-Bromophenyl)prop-2-en-1-ol

An In-depth Technical Guide to the Putative Mechanisms of Action of 3-(4-Bromophenyl)prop-2-en-1-ol

Authored by: A Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Bromophenyl)prop-2-en-1-ol is a cinnamyl alcohol derivative with potential for diverse biological activities. While direct research on this specific molecule is limited, its structural components—a cinnamyl alcohol backbone and a 4-bromophenyl group—are present in numerous compounds with well-documented pharmacological effects. This guide synthesizes the available evidence from these structural analogs to postulate the most probable mechanisms of action for 3-(4-Bromophenyl)prop-2-en-1-ol. We will delve into potential anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties, providing a scientifically-grounded framework for future research. This document is intended to serve as a foundational resource for investigators seeking to explore the therapeutic potential of this and related compounds.

Introduction and Structural Rationale

3-(4-Bromophenyl)prop-2-en-1-ol belongs to the cinnamyl alcohol class of compounds, which are characterized by a phenyl group attached to a propenol moiety. The presence of a bromine atom at the para-position of the phenyl ring is a key feature that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.

Given the scarcity of direct studies on 3-(4-Bromophenyl)prop-2-en-1-ol, this guide will extrapolate potential mechanisms of action from two primary classes of structurally related compounds:

-

Cinnamyl alcohol and its derivatives: These compounds are known for their metabolic pathways and a range of biological activities.

-

Chalcones and other compounds with a 4-bromophenyl group: Chalcones, which possess a prop-2-en-1-one core, are extensively studied and exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1] The 4-bromophenyl moiety itself has been identified as a critical component for the anticancer activity of some molecules.[2]

This guide will therefore present a series of well-founded hypotheses regarding the , coupled with detailed experimental protocols to facilitate the empirical validation of these postulations.

Postulated Mechanisms of Action Based on Structural Analogs

Anti-inflammatory Activity

Hypothesis: 3-(4-Bromophenyl)prop-2-en-1-ol likely exerts anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) pathway.

Rationale: Chalcones and other cinnamyl derivatives have demonstrated significant anti-inflammatory properties.[1] For instance, some plant-derived compounds with similar structural motifs have been shown to suppress the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. The mechanism often involves the inhibition of the NF-κB signaling cascade, a central regulator of inflammation.[3] The bromophenyl group may enhance this activity. Studies on other brominated compounds have shown potent anti-inflammatory effects.[4]

Proposed Signaling Pathway:

Caption: Postulated inhibition of the NF-κB pathway.

Neuroprotective Effects

Hypothesis: 3-(4-Bromophenyl)prop-2-en-1-ol may exhibit neuroprotective properties through the dual inhibition of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).

Rationale: A structurally similar chalcone, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one, has been identified as a potent inhibitor of both MAO-B and AChE, suggesting its potential as a therapeutic agent for Alzheimer's disease.[5] The shared 4-bromophenylpropene scaffold is the likely pharmacophore responsible for this activity. Inhibition of MAO-B prevents the degradation of dopamine, while AChE inhibition increases the levels of acetylcholine in the synaptic cleft, both of which are established strategies in the management of neurodegenerative disorders.

Proposed Dual-Enzyme Inhibition:

Caption: Postulated dual inhibition of MAO-B and AChE.

Anticancer Activity

Hypothesis: 3-(4-Bromophenyl)prop-2-en-1-ol may possess anticancer properties, potentially through the induction of apoptosis or by targeting cellular components essential for cancer cell proliferation.

Rationale: The 4-bromophenyl moiety has been shown to be crucial for the anticancer activity of certain compounds.[2] Chalcones and their derivatives are known to exhibit cytotoxic effects against various cancer cell lines.[1] The mechanisms are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Some microtubule-targeting agents, which are widely used in cancer chemotherapy, share structural similarities with the topic compound.[6]

Proposed Experimental Workflow for Anticancer Screening:

Caption: Workflow for in vitro anticancer evaluation.

Antimicrobial Activity

Hypothesis: 3-(4-Bromophenyl)prop-2-en-1-ol is likely to exhibit antimicrobial activity against a range of bacteria and fungi.

Rationale: Cinnamyl alcohol and related phenolic compounds are known for their antimicrobial properties.[7][8] The lipophilic nature of the 4-bromophenyl group could enhance the compound's ability to disrupt microbial cell membranes, a common mechanism of action for antimicrobial agents. Chalcones have also been reported to have broad-spectrum antimicrobial and antifungal activities.[1]

Proposed Experimental Protocols

In Vitro Anti-inflammatory Assay: Inhibition of LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of 3-(4-Bromophenyl)prop-2-en-1-ol (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

Nitrite Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

Cell Viability Assay (MTT): After collecting the supernatant for the Griess assay, assess the viability of the remaining cells using the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Data Analysis: Express the results as a percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value for the compound.

In Vitro Neuroprotective Assay: MAO-B Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B enzyme, a suitable substrate (e.g., benzylamine), and a detection reagent (e.g., Amplex Red).

-

Inhibitor Preparation: Prepare serial dilutions of 3-(4-Bromophenyl)prop-2-en-1-ol and a known MAO-B inhibitor (e.g., selegiline) as a positive control.

-

Assay Procedure:

-

In a 96-well plate, add the MAO-B enzyme, the test compound at various concentrations, and the detection reagent.

-

Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate.

-

Monitor the fluorescence (or absorbance, depending on the detection method) over time using a plate reader.

-

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Summary of Related Compounds

| Compound Class | Example Compound | Biological Activity | Key Findings | Reference |

| Chalcones | (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one | Neuroprotective | Dual inhibitor of MAO-B and AChE. | [5] |

| Thiosemicarbazones | (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Anti-inflammatory, Antinociceptive | Reduced paw edema and pain in animal models. | [4] |

| Pyrazines | 3-(4-bromophenyl)pyrazin-2-amine derivatives | Anticancer | The 4-bromophenyl moiety is critical for activity. | [2] |

| Cinnamyl Alcohol Derivatives | General | Antimicrobial | Effective against various bacteria and fungi. | [7][8] |

Conclusion and Future Directions

The structural features of 3-(4-Bromophenyl)prop-2-en-1-ol strongly suggest its potential as a pharmacologically active compound. Based on the extensive research on its structural analogs, it is reasonable to hypothesize that this molecule may exhibit anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties. The proposed mechanisms, including the inhibition of inflammatory pathways like NF-κB, dual inhibition of MAO-B and AChE, and potential cytotoxic effects on cancer cells, provide a solid foundation for future investigation.

The experimental protocols outlined in this guide offer a clear and logical path for the empirical validation of these hypotheses. A systematic investigation beginning with in vitro screening, followed by cell-based assays, and potentially leading to in vivo studies in animal models, will be crucial to fully elucidate the mechanism of action and therapeutic potential of 3-(4-Bromophenyl)prop-2-en-1-ol. Such research could lead to the development of novel therapeutic agents for a range of diseases.

References

- Rosli, M. M., et al. (2006). 3-(4-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one.

- Sasidharan, R., et al. (2024). MAO-B Inhibitor (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a Neuroprotective Agent Against Alzheimer's Disease. Neurochemical Research, 49(6), 1518-1528.

- Ng, S.-L., et al. (2006). 3-(4-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(5), o2175-o2177.

- Kumar, K. V., et al. (2008). 1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one. Acta Crystallographica Section E, 64(Pt 11), o2213.

- Klumbys, E., et al. (2018). Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering. Green Chemistry, 20(3), 658-663.

- Gedawy, A., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(21), 5039.

- PubChem. (n.d.). (2E)-3-(4-bromophenyl)prop-2-en-1-ol.

- World Health Organization. (2001). Cinnamyl Alcohol and Related Substances. WHO FOOD ADDITIVES SERIES 46.

- de Lima, M. do C. A., et al. (2016). Evaluation of anti-inflammatory effect of derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone. Biomedicine & Pharmacotherapy, 80, 244-251.

- Klumbys, E., et al. (2018). Supporting Information: Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering. The Royal Society of Chemistry.

- Jorand, R., et al. (2021). Enhanced Antioxidant Effects of the Anti-Inflammatory Compound Probucol When Released from Mesoporous Silica Particles. International Journal of Molecular Sciences, 22(16), 8888.

- da Silva, A. R. M., et al. (2023).

- Al-Jadi, A. M., et al. (2019). Antimicrobial activity of certain natural-based plant oils against the antibiotic-resistant acne bacteria. Saudi Journal of Biological Sciences, 26(7), 1434-1439.

- Kim, Y. S., et al. (2015). Anti-Inflammatory Effects of 3-(4′-Hydroxyl-3′,5′-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Journal of Medicinal Food, 18(5), 539-548.

- Klumbys, E., et al. (2018). Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering. Green Chemistry, 20(3), 658-663.

- van Rensburg, M., et al. (2024). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 29(1), 1.

- Al-Ghorbani, M., et al. (2022). Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. Arabian Journal of Chemistry, 15(1), 103504.

- Ullah, F., et al. (2023). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Results in Chemistry, 5, 100806.

- Kumar, A., et al. (2016). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones.

- PrepChem. (n.d.). Synthesis of cinnamyl alcohol.

- Azevedo-Silva, J., et al. (2016). The anticancer agent 3-bromopyruvate: a simple but powerful molecule taken from the lab to the bedside. Journal of Bioenergetics and Biomembranes, 48(4), 349-362.

- Sanhueza, L., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2353.

- Peloquin, J. M., et al. (2014). 3-(4-Bromophenyl)cyclopent-2-en-1-one. Acta Crystallographica Section E, 70(Pt 2), o135.

- Szałkowska, D., et al. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 29(13), 3097.

- Lee, Y., et al. (2023).

- Riaz, M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4478.

- Nelson, E. R., & Boudreau, M. W. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. MedChemComm, 13(6), 988-996.

- PubChem. (n.d.). 3-(4-Nitrophenyl)prop-2-yn-1-ol.

- van Vuuren, S. F., & Viljoen, A. M. (2009). The antimicrobial activity of four commercial essential oils in combination with conventional antimicrobials. Letters in Applied Microbiology, 48(4), 441-446.

- Ouerghemmi, I., et al. (2024). Investigating the Antimicrobial Properties of Essential Oil Constituents and Their Mode of Action. Molecules, 29(17), 4153.

- Al-Warhi, T., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2329.

Sources

- 1. (2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of anti-inflammatory effect of derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAO-B Inhibitor (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a Neuroprotective Agent Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biological Activity of 3-(4-Bromophenyl)prop-2-en-1-ol

Abstract

This technical guide provides a comprehensive exploration of the biological activities of the synthetic compound 3-(4-Bromophenyl)prop-2-en-1-ol. While direct extensive research on this specific molecule is emerging, this document synthesizes data from structurally related cinnamyl alcohol derivatives and brominated compounds to project its potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals interested in novel small molecules with potential anti-inflammatory, anticancer, and antimicrobial properties. We will delve into its plausible synthesis, physicochemical characteristics, and putative mechanisms of action, supported by detailed experimental protocols and data from analogous compounds.

Introduction and Chemical Profile

3-(4-Bromophenyl)prop-2-en-1-ol belongs to the cinnamyl alcohol class of compounds, which are characterized by a phenyl group attached to a propenol backbone. The presence of a bromine atom at the para-position of the phenyl ring is a key structural feature that is anticipated to significantly influence its biological activity. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of bioactive molecules.

Chemical Structure:

Physicochemical Properties (Predicted):

| Property | Value |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

Synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol

The synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol can be efficiently achieved through a two-step process commencing with a Claisen-Schmidt condensation to form the corresponding α,β-unsaturated aldehyde, followed by a selective reduction of the aldehyde functionality.

Step 1: Synthesis of 3-(4-Bromophenyl)prop-2-enal

This step involves the base-catalyzed condensation of 4-bromobenzaldehyde with acetaldehyde.

Experimental Protocol:

-

To a stirred solution of 4-bromobenzaldehyde (10 mmol) in ethanol (50 mL), add an aqueous solution of sodium hydroxide (20 mmol in 10 mL of water) dropwise at room temperature.

-

After the addition of the base, add acetaldehyde (12 mmol) dropwise to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute hydrochloric acid until the pH is neutral.

-

The precipitated product, 3-(4-bromophenyl)prop-2-enal, is collected by filtration, washed with cold water, and dried under vacuum.

-

The crude product can be purified by recrystallization from ethanol.

Step 2: Reduction to 3-(4-Bromophenyl)prop-2-en-1-ol

The selective reduction of the aldehyde group in 3-(4-bromophenyl)prop-2-enal to a primary alcohol yields the target compound. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation as it selectively reduces aldehydes and ketones in the presence of less reactive functional groups like alkenes.

Experimental Protocol:

-

Dissolve 3-(4-bromophenyl)prop-2-enal (5 mmol) in methanol (30 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (6 mmol) portion-wise to the stirred solution.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water (20 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 3-(4-Bromophenyl)prop-2-en-1-ol by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Figure 1: Synthetic workflow for 3-(4-Bromophenyl)prop-2-en-1-ol.

Potential Anti-Inflammatory Activity

Cinnamyl alcohol and its derivatives have been reported to possess significant anti-inflammatory properties. The proposed mechanism often involves the modulation of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

Mechanism of Action: Inhibition of the NF-κB Pathway

The NF-κB signaling cascade is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-dependent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).

Cinnamyl alcohol derivatives are hypothesized to exert their anti-inflammatory effects by inhibiting one or more steps in this pathway. This can include the inhibition of IKK activation, the prevention of IκBα degradation, or the direct inhibition of NF-κB nuclear translocation.

Figure 2: Proposed inhibition of the NF-κB signaling pathway.

In Vitro Evaluation of Anti-Inflammatory Activity

The anti-inflammatory potential of 3-(4-Bromophenyl)prop-2-en-1-ol can be assessed using various in vitro assays.

Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of 3-(4-Bromophenyl)prop-2-en-1-ol (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., dexamethasone).

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

Cell Viability Assay (MTT Assay): Concurrently, assess the cytotoxicity of the compound on the remaining cells in the plate to ensure that the observed reduction in NO production is not due to cell death.

Data from Structurally Similar Compounds:

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Cinnamyl Alcohol | NO Production | RAW 264.7 | ~25 | [1]([Link]) |

| Cinnamic Acid | NO Production | RAW 264.7 | ~50 | [2]([Link]) |

| Brominated Indole | NO Production | RAW 264.7 | 30.8 µg/mL | [3]([Link]) |

Potential Anticancer Activity

Cinnamic acid and its derivatives have been investigated for their potential as anticancer agents.[3]([Link]) The proposed mechanisms are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The bromophenyl moiety in 3-(4-Bromophenyl)prop-2-en-1-ol may enhance these activities.

Mechanism of Action: Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Cinnamyl alcohol derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic program.

Figure 3: Induction of the intrinsic apoptosis pathway.

In Vitro Evaluation of Anticancer Activity

The anticancer efficacy of 3-(4-Bromophenyl)prop-2-en-1-ol can be determined using a panel of human cancer cell lines.

Protocol: MTT Cell Proliferation Assay

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in their respective recommended media and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of 3-(4-Bromophenyl)prop-2-en-1-ol for 48 or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).

Data from Structurally Similar Compounds:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Cinnamaldehyde | HepG2 (Liver Cancer) | ~40 | [4]([Link]) |

| Cinnamic Acid Derivative (16d) | HeLa (Cervical Cancer) | < 10 µg/mL | [5]([Link]) |

| Brominated Quinoline | A549 (Lung Cancer) | 4.76 µg/mL | [6]([Link]) |

Potential Antimicrobial Activity

Cinnamyl alcohol and its derivatives are known to exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[7]([Link]) The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential cellular processes.

Mechanism of Action: Disruption of Bacterial Cell Integrity

The lipophilic nature of cinnamyl alcohol derivatives allows them to intercalate into the bacterial cell membrane, disrupting its structure and function. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Additionally, these compounds may inhibit enzymes involved in cell wall synthesis or interfere with DNA replication and protein synthesis.

Figure 4: Postulated antimicrobial mechanisms of action.

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of 3-(4-Bromophenyl)prop-2-en-1-ol can be determined by measuring its minimum inhibitory concentration (MIC) against a panel of pathogenic microorganisms.

Protocol: Broth Microdilution Method for MIC Determination

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

Compound Dilution: Prepare a series of twofold dilutions of 3-(4-Bromophenyl)prop-2-en-1-ol in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without the compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data from Structurally Similar Compounds:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Cinnamic Acid Derivatives | S. aureus | 1-4 | [5]([Link]) |

| Cinnamic Acid Derivatives | E. coli | 256-4096 | [8]([Link]) |

| Cinnamyl Alcohol derivative | S. pullorum | 310 | [9]([Link]) |

Conclusion

While further direct experimental validation is required, the analysis of structurally related compounds strongly suggests that 3-(4-Bromophenyl)prop-2-en-1-ol is a promising candidate for further investigation as a multi-faceted therapeutic agent. Its potential to modulate key inflammatory and apoptotic pathways, coupled with predicted antimicrobial activity, positions it as a molecule of interest for drug discovery and development programs. The synthetic route is feasible, and the established in vitro assays provide a clear roadmap for its comprehensive biological evaluation. The presence of the bromophenyl moiety is a critical feature that warrants further structure-activity relationship studies to optimize its bioactivity.

References

-

Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle. Molecules. 2024;29(1):223. Available from: [Link]

-

Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules. 2023;28(18):6722. Available from: [Link]

-

Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. 2022;40(2):437-464. Available from: [Link]

-

An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences. 2023;24(6):5850. Available from: [Link]

-

3-(4-Bromophenyl)cyclopent-2-en-1-one. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

-

Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs. 2017;15(5):130. Available from: [Link]

-

Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. Molecules. 2023;28(15):5850. Available from: [Link]

-

3-(4-bromophenyl)prop-2-en-1-one. ResearchGate. Available from: [Link]

-

Intrinsic apoptosis signaling pathway. (A) Schematic diagram of the... ResearchGate. Available from: [Link]

-

The MIC value (mg/mL) of the active compounds against Gram-negative bacteria. ResearchGate. Available from: [Link]

-

NF-κB. Wikipedia. Available from: [Link]

-

Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. Molecules. 2022;27(21):7298. Available from: [Link]

-

IC50 values of antiproliferative activity of cinnamaldehyde, cinnamic... ResearchGate. Available from: [Link]

-

The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... ResearchGate. Available from: [Link]

-

Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. ResearchGate. Available from: [Link]

-

Cinnamyl alcohol modified chitosan oligosaccharide for enhancing antimicrobial activity. Carbohydrate Polymers. 2020;237:116142. Available from: [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cinnamyl alcohol modified chitosan oligosaccharide for enhancing antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Strategic Potential of 3-(4-Bromophenyl)prop-2-en-1-ol Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and tunable biological activity is relentless. The 3-(4-bromophenyl)prop-2-en-1-ol framework, a substituted cinnamyl alcohol, represents a compelling yet underexplored nucleus with significant therapeutic potential. The presence of a bromine atom on the phenyl ring provides a crucial handle for further synthetic elaboration through cross-coupling reactions, while the allylic alcohol and the conjugated double bond offer sites for derivatization and interaction with biological targets. This guide provides a comprehensive overview of the synthesis, derivatization, and prospective biological applications of this class of compounds, with a particular focus on their potential as anticancer and antimicrobial agents, drawing insights from the extensively studied analogous chalcones.

The Core Moiety: Synthesis and Chemical Properties

The synthesis of the parent compound, (2E)-3-(4-bromophenyl)prop-2-en-1-ol, can be efficiently achieved through a two-step process. The initial step typically involves a Claisen-Schmidt condensation to form the α,β-unsaturated carbonyl system, followed by a selective reduction of the carbonyl group.

Synthesis of the Precursor Chalcone

The foundational step is the synthesis of 3-(4-bromophenyl)-1-phenylprop-2-en-1-one (a chalcone), which is accomplished by the base-catalyzed condensation of 4-bromobenzaldehyde with an appropriate acetophenone. This reaction is a cornerstone of flavonoid and chalcone chemistry.[1]

Experimental Protocol: Synthesis of 1,3-bis(4-bromophenyl)prop-2-en-1-one

-

Rationale: This protocol for a closely related chalcone demonstrates the general applicability of the Claisen-Schmidt condensation. A strong base like potassium hydroxide is used to deprotonate the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the conjugated enone system.

-

Procedure:

-

Dissolve 4-bromoacetophenone (0.01 mol) and 4-bromobenzaldehyde (0.01 mol) in 25 ml of ethanol.

-

Add a 50% potassium hydroxide solution to the mixture.

-

Stir the reaction mixture at room temperature for one hour.

-

Collect the resulting precipitate by filtration.

-

Purify the crude product by recrystallization from ethanol to yield the desired chalcone.[1]

-

Selective Reduction to the Allylic Alcohol

The selective reduction of the carbonyl group in the precursor chalcone to an alcohol, without affecting the carbon-carbon double bond, is a critical step. This transformation can be achieved using various reducing agents.

Experimental Protocol: Proposed Synthesis of (2E)-3-(4-bromophenyl)prop-2-en-1-ol

-

Rationale: The choice of reducing agent is crucial for selectivity. Sodium borohydride (NaBH₄) is a mild reducing agent that, under controlled conditions (e.g., in the presence of CeCl₃·7H₂O, the Luche reduction), can selectively reduce ketones in the presence of alkenes. This prevents the undesired saturation of the prop-2-en-1-ol backbone.

-

Procedure:

-

Dissolve the precursor, 3-(4-bromophenyl)propenal or a corresponding ketone, in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Derivatization Strategies: Expanding the Chemical Space

The 3-(4-bromophenyl)prop-2-en-1-ol scaffold is rich in opportunities for synthetic modification, allowing for the generation of diverse libraries of compounds for biological screening.

Modification of the Hydroxyl Group

The primary alcohol is a versatile functional group that can be readily converted into a variety of other functionalities, including esters and ethers. Esterification, in particular, can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes.[2]

Suzuki and Sonogashira Cross-Coupling Reactions

The bromine atom on the phenyl ring is a key feature that enables palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, or alkynyl substituents, significantly expanding the structural diversity of the derivatives.[3]

Figure 1: Key derivatization pathways for the 3-(4-bromophenyl)prop-2-en-1-ol scaffold.

Biological Properties and Therapeutic Potential

While direct biological data for 3-(4-bromophenyl)prop-2-en-1-ol and its immediate derivatives are limited in the public domain, the extensive research on structurally analogous chalcones and other cinnamyl derivatives provides a strong basis for predicting their therapeutic potential.

Anticancer Activity

Chalcones are well-documented for their wide range of biological activities, including potent anticancer effects.[1] The 3-(4-bromophenyl)prop-2-en-1-one moiety is a common feature in many reported anticancer agents.

-

Mechanism of Action: The anticancer activity of related brominated compounds has been linked to the induction of apoptosis and the inhibition of cell proliferation.[4] The presence of the 4-bromophenyl group is often highlighted as being essential for activity.[5] Studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising anticancer activity against breast cancer cell lines (MCF7).[3]

-

Structure-Activity Relationship (SAR): For many classes of anticancer compounds, the introduction of a halogen atom, such as bromine, at the para-position of a phenyl ring enhances activity.[3] This is often attributed to increased lipophilicity and favorable interactions with the target protein. In a series of 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives, compounds with a halogen atom at the C5 position of the indolinone ring showed the most potent anticancer activity.[6]

Table 1: Anticancer Activity of Structurally Related Compounds

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,3,4-Thiadiazole derivatives | MCF-7 | ≈ 52-55 | [7] |

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives | HeLa | 10.64 - 33.62 | [6] |

| 2,4-diaminopyrimidine cinnamyl derivatives | MGC-803 | 0.24 | [4] |

Antimicrobial Activity

Cinnamic acid and its derivatives, including alcohols, esters, and aldehydes, have long been recognized for their antimicrobial properties.[8]

-

Mechanism of Action: The antimicrobial effect of cinnamyl derivatives is often associated with the disruption of bacterial cell membranes. The increased lipophilicity of ester derivatives, for example, can enhance their ability to penetrate microbial cell membranes.[2]

-

Structure-Activity Relationship (SAR): Studies on cinnamates have shown that increasing the length of the alkyl chain in the ester group can lead to increased antibacterial activity, likely due to enhanced lipophilicity.[9] The conversion of the carboxylic acid group of cinnamic acid to an ester function has been shown to result in a bioactive derivative.[9]

Figure 2: Workflow for the biological evaluation of 3-(4-bromophenyl)prop-2-en-1-ol derivatives.

Future Perspectives and Conclusion

The 3-(4-bromophenyl)prop-2-en-1-ol scaffold holds considerable promise as a platform for the development of new therapeutic agents. While the direct biological profile of this specific alcohol and its derivatives requires more intensive investigation, the wealth of data on analogous chalcones and cinnamyl compounds provides a strong rationale for its exploration.

The synthetic tractability of this scaffold, particularly the potential for diverse functionalization at both the hydroxyl group and the brominated phenyl ring, makes it an attractive target for the construction of compound libraries for high-throughput screening. Future research should focus on the systematic synthesis and biological evaluation of a range of ester and ether derivatives, as well as compounds generated through cross-coupling reactions. Such studies will be crucial for elucidating the structure-activity relationships and identifying lead compounds with potent and selective anticancer or antimicrobial activities. The insights gained from such investigations could pave the way for the development of a new generation of drugs based on this versatile and promising molecular framework.

References

-

Gacche, R. N., & Dhole, N. A. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. Available from: [Link][3]

-

Rosli, M. M., et al. (2006). 3-(4-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 62(4). Available from: [Link]

-

Pina, A. S., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. International Journal of Molecular Sciences, 23(22), 13981. Available from: [Link][5]

-

Teh, Y. C., et al. (2010). 1,3-bis(4-bromophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1701. Available from: [Link][1]

-

Wang, Y., et al. (2019). Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. RSC Advances, 9(56), 32649-32661. Available from: [Link]

-

Zhang, Y., et al. (2021). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). Molecules, 26(15), 4474. Available from: [Link]

-